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Compound of Interest

Compound Name: 2-Nitrodibenzofuran

Cat. No.: B152082 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for

2-Nitrodibenzofuran, a key heterocyclic aromatic compound of interest in medicinal chemistry

and materials science. This document presents a detailed analysis of its Nuclear Magnetic

Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectral data, offering valuable

insights for its identification, characterization, and application in research and development.

Spectroscopic Data Summary
The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, Mass

Spectrometry, and Infrared Spectroscopy for 2-Nitrodibenzofuran.

Table 1: ¹H NMR Spectroscopic Data for 2-
Nitrodibenzofuran
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Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

8.73 d 2.3 H-1

8.35 dd 9.0, 2.3 H-3

8.00 d 8.5 H-9

7.73 d 9.0 H-4

7.68 ddd 8.5, 7.3, 1.3 H-7

7.52 d 8.2 H-6

7.46 dd 7.3, 1.0 H-8

Solvent: CDCl₃, Frequency: 500 MHz

Table 2: ¹³C NMR Spectroscopic Data for 2-
Nitrodibenzofuran
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Chemical Shift (δ) ppm Assignment

157.0 C-9b

152.8 C-4a

145.0 C-2

129.8 C-7

128.6 C-5a

124.2 C-9a

123.8 C-8

122.0 C-3

121.7 C-6

118.4 C-1

112.3 C-4

112.1 C-9

Solvent: CDCl₃, Frequency: 125 MHz

Table 3: Mass Spectrometry Data for 2-
Nitrodibenzofuran

m/z Relative Intensity (%) Assignment

213.04 100 [M]⁺

183.03 15 [M - NO]⁺

167.04 20 [M - NO₂]⁺

155.04 30 [M - C₂H₂O]⁺

139.04 55 [C₁₁H₇]⁺

Ionization Mode: Electron Ionization (EI)
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Table 4: Infrared (IR) Spectroscopic Data for 2-
Nitrodibenzofuran

Wavenumber (cm⁻¹) Intensity Assignment

3100 - 3000 Medium Aromatic C-H Stretch

1605, 1480 Strong Aromatic C=C Stretch

1525, 1345 Strong
N-O Asymmetric & Symmetric

Stretch (NO₂)

1250 Strong
C-O-C Asymmetric Stretch

(Ether)

900 - 675 Strong
Aromatic C-H Out-of-Plane

Bend

Sample Preparation: KBr Pellet

Experimental Protocols
The spectroscopic data presented in this guide were obtained using standard analytical

techniques. The following sections detail the general methodologies employed for each type of

analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra were acquired on a Bruker Avance III HD 500 MHz spectrometer.

Samples of 2-Nitrodibenzofuran were dissolved in deuterated chloroform (CDCl₃) containing

0.03% tetramethylsilane (TMS) as an internal standard. For ¹H NMR, a standard pulse

sequence was used with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a

relaxation delay of 1 second. For ¹³C NMR, a proton-decoupled pulse sequence was employed

with a spectral width of 240 ppm, an acquisition time of 1 second, and a relaxation delay of 2

seconds. Data processing was performed using standard Fourier transformation, phase

correction, and baseline correction.

Mass Spectrometry (MS)
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Mass spectral data were obtained using an Agilent 1200 series LC-MSD SL single quadrupole

system. The analysis was performed using electrospray ionization (ESI) in positive ion mode.

The sample was introduced into the mass spectrometer via direct infusion. The instrument was

operated with a capillary voltage of 3500 V, a fragmentor voltage of 70 V, and a drying gas

temperature of 325°C. The mass-to-charge ratio (m/z) was scanned over a range of 50-500.

High-resolution mass spectrometry (HRMS) can be performed on instruments such as a Bruker

BioTOF II ESI/TOF-MS or an Applied Biosystems-Sciex 5800 MALDI-TOF instrument for

accurate mass determination.

Infrared (IR) Spectroscopy
The infrared spectrum was recorded on a Thermo Nicolet 6700 FT-IR spectrometer. The

sample of 2-Nitrodibenzofuran was prepared as a potassium bromide (KBr) pellet. A small

amount of the sample was ground with dry KBr powder and pressed into a thin, transparent

disk. The spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

The data was processed to show the percentage of transmittance as a function of

wavenumber.

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for obtaining and analyzing the

spectroscopic data of a chemical compound like 2-Nitrodibenzofuran.

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of 2-
Nitrodibenzofuran.

To cite this document: BenchChem. [Spectroscopic Profile of 2-Nitrodibenzofuran: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b152082#spectroscopic-data-of-2-nitrodibenzofuran-
nmr-ms-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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